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Abstract
This technical guide provides a comprehensive overview of the known and methodologies for

determining the essential physical characteristics of 2-(4-Chlorophenyl)propan-2-amine
hydrochloride. This document is intended to serve as a vital resource for researchers,

scientists, and professionals in drug development who are working with this compound. While

some physical properties are readily available, this guide emphasizes the experimental

procedures for determining key parameters such as melting point, solubility, and spectral data,

thereby providing a framework for generating a complete physicochemical profile. The causality

behind experimental choices and the importance of self-validating protocols are highlighted to

ensure data integrity and reproducibility.

Introduction
2-(4-Chlorophenyl)propan-2-amine hydrochloride is a primary amine hydrochloride salt with

a substituted phenylpropane backbone. Its structure, featuring a chlorophenyl group, imparts
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specific properties that are of interest in medicinal chemistry and pharmacological research. A

thorough understanding of its physical characteristics is fundamental for its handling,

formulation, and analytical development. This guide consolidates the available data and

provides detailed protocols for the experimental determination of its key physical properties.

Core Physicochemical Properties
A summary of the core physicochemical properties of 2-(4-Chlorophenyl)propan-2-amine
hydrochloride is presented below. It is important to note that while some properties are well-

documented, others, such as the melting point and specific solubility values, are not

consistently reported in publicly available literature.

Table 1: Summary of Physicochemical Properties
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Property Value Source(s)

Chemical Name
2-(4-Chlorophenyl)propan-2-

amine hydrochloride
[1][2][3]

Synonyms

Benzenemethanamine, 4-

chloro-α,α-dimethyl-,

hydrochloride; 4-Chloro-α,α-

dimethylbenzylamine

hydrochloride

[3]

CAS Number 17797-11-4, 151946-41-7 [1][2][3]

Molecular Formula C₉H₁₂ClN · HCl (or C₉H₁₃Cl₂N) [1][3]

Molecular Weight 206.11 g/mol [1][3]

Appearance Solid, powder [4]

Melting Point

Data not consistently available.

A melting point of 180-183 °C

has been reported for the

isomeric 1-(2-

chlorophenyl)propan-2-amine

hydrochloride.

[5]

Solubility

Expected to be soluble in polar

solvents such as water,

ethanol, and DMSO due to its

ionic nature as a hydrochloride

salt. Quantitative data is not

readily available.

[6][7]

Experimental Protocols for Physical
Characterization
The following sections provide detailed, field-proven methodologies for determining the key

physical characteristics of 2-(4-Chlorophenyl)propan-2-amine hydrochloride. The emphasis

is on establishing self-validating systems to ensure the generation of reliable and reproducible

data.
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Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range

typically signifies a high degree of purity, while a broad melting range often suggests the

presence of impurities. The capillary method is a widely accepted and reliable technique for this

determination.

Protocol:

Sample Preparation:

Ensure the 2-(4-Chlorophenyl)propan-2-amine hydrochloride sample is completely dry

by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂)

for at least 24 hours.

Grind the dried sample into a fine, uniform powder using a mortar and pestle. This ensures

efficient and uniform heat transfer.

Capillary Tube Loading:

Tamp the open end of a capillary tube into the powdered sample until a small amount of

material enters the tube.

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into

the bottom.

Repeat until a packed column of 2-3 mm in height is achieved.

Measurement:

Place the loaded capillary tube into a calibrated melting point apparatus.

Set a rapid heating rate (e.g., 10-20 °C/min) to approach the expected melting point.

Once the temperature is within 20 °C of the anticipated melting point, reduce the heating

rate to 1-2 °C/min to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the last solid particle melts (completion of melting). This range is the

melting point of the sample.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Spectroscopic Characterization
Causality: Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity

and providing information about its structure and functional groups. ¹H NMR, FT-IR, and Mass

Spectrometry are standard methods for the structural elucidation of organic compounds. While

specific spectral data for 2-(4-Chlorophenyl)propan-2-amine hydrochloride is not readily

available in public databases, the following outlines the expected spectral features based on its

structure.

3.3.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected Signals:

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm),

corresponding to the protons on the 4-chlorophenyl ring. The coupling pattern will be

characteristic of a 1,4-disubstituted benzene ring.

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and

dependent on the solvent and concentration.

Methyl Protons (-CH₃): A singlet in the aliphatic region (typically δ 1.0-2.0 ppm), integrating

to six protons, corresponding to the two equivalent methyl groups.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Absorptions:

N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹, characteristic of

the ammonium salt (R-NH₃⁺).

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹.

N-H Bending: An absorption band around 1600-1500 cm⁻¹.

C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
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C-N Stretching: An absorption in the 1250-1020 cm⁻¹ region.

C-Cl Stretching: An absorption in the 850-550 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS)

Expected Fragmentation: In techniques like Electrospray Ionization (ESI), the spectrum

would be expected to show the molecular ion of the free base [M]+ at m/z corresponding to

C₉H₁₂ClN (approximately 169.07). Fragmentation patterns would likely involve the loss of a

methyl group.

Safety, Handling, and Storage
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a

fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
This technical guide has synthesized the available information on the physical characteristics of

2-(4-Chlorophenyl)propan-2-amine hydrochloride and provided detailed, actionable

protocols for the experimental determination of its key properties. By following these

methodologies, researchers can generate a comprehensive and reliable physicochemical

profile of this compound, which is essential for its effective use in research and development.

The emphasis on the causality behind experimental choices and the use of self-validating

protocols will ensure the integrity of the data generated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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